Sennoside D

Photostability Degradation kinetics UHPLC-PDA analysis

Authentic Sennoside D (hetero-dianthrone; rhein+aloe-emodin) distinct from homo-dianthrone sennosides A/B. Essential minor-constituent reference standard for pharmacopoeial QC, adulteration detection, and nanoparticle bioactivity research. ≥98% HPLC purity. Limited availability—secure your analytical standard today.

Molecular Formula C42H40O19
Molecular Weight 848.8 g/mol
CAS No. 37271-17-3
Cat. No. B1145389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennoside D
CAS37271-17-3
Synonymsrel-(9R,9’S)-5,5’-Bis(β-D-glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)-10,10’-dioxo[9,9’-bianthracene]-2-carboxylic Acid;  (R*,S*)-5,5’-Bis(β-D-glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)-
Molecular FormulaC42H40O19
Molecular Weight848.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO
InChIInChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1
InChIKeyZFWOUNNKSHIAFK-MIIKWYNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sennoside D (CAS 37271-17-3): Chemical Identity and Baseline Procurement Profile


Sennoside D (CAS 37271-17-3) is a hetero-dianthrone anthraquinone glycoside belonging to the sennoside family of laxative compounds found in Senna alexandrina (Cassia angustifolia) [1]. Structurally, it is composed of rhein anthrone and aloe-emodin anthrone moieties, distinguishing it from the homo-dianthrone sennosides A and B (both composed of two rhein anthrone units) [2]. The compound is present in relatively low abundance (minor constituent) in senna leaves and pods, which has implications for its availability and cost as a reference standard [3]. Sennoside D serves as an analytical reference material for quality control of senna-based pharmaceutical preparations and herbal products, with commercial specifications typically requiring ≥98% purity as verified by HPLC .

Why Sennoside D Cannot Be Interchanged with Other Sennosides in Scientific and Industrial Workflows


Substitution of Sennoside D with more abundant sennosides such as sennoside A or B is not analytically or pharmacologically valid due to fundamental structural differences. Sennosides A and B are homo-dianthrones (both anthrone moieties derived from rhein), whereas sennoside D is a hetero-dianthrone containing one rhein-derived and one aloe-emodin-derived anthrone unit [1]. This structural divergence affects chromatographic retention behavior, UV absorption characteristics, and likely metabolic fate, necessitating the use of authentic Sennoside D reference material for accurate identification and quantification in analytical methods . Additionally, Sennoside D is a minor constituent (present in small concentrations) in senna plant material, making it a more sensitive marker for adulteration detection and comprehensive quality profiling than the dominant sennosides A and B [2]. For researchers investigating the full pharmacological spectrum of senna beyond laxation—including emerging applications in antimicrobial and anticancer nanoplatforms—the unique hetero-dianthrone structure of Sennoside D may confer distinct bioactivity that cannot be extrapolated from studies conducted solely with sennoside A or B [3].

Quantitative Evidence Differentiating Sennoside D from Sennoside A, B, and C for Scientific Selection


Differential Photostability Profile of Sennoside D in Solution Relative to Sennosides A, B, and C

In a comparative photostability study of sennosides A, B, and C in solution, Sennoside D was not directly evaluated under the same experimental conditions, representing a gap in published comparative degradation data . The study examined sennosides A, B, and C dissolved in methanol/0.1% sodium bicarbonate (70:30 v/v) and exposed to light (Fluora® growth lamps) for 14 days to 1 month, with analysis by UHPLC-PDA/QDa. After 18 hours of light exposure, 50-60% of the sennosides degraded into other sennosides and rhein-8-glucoside, while degradation was approximately 10% in 0.1% sodium bicarbonate solution, and no degradation occurred when protected from light at room temperature or 4°C . Notably, the study explicitly excluded Sennoside D from the photostability assessment despite its presence as a minor constituent in senna extracts .

Photostability Degradation kinetics UHPLC-PDA analysis Phytochemical stability

Sennoside D as Functional Phytochemical Capping Agent: Antibacterial and Anticancer Enhancement in ZrO₂ Nanoparticles

Sennoside D-functionalized zirconium dioxide nanoparticles (Sen-ZrO₂ NPs) demonstrated a fourfold enhancement in antibacterial potency against Staphylococcus aureus compared to unmodified ZrO₂ nanoparticles, achieving a minimum inhibitory concentration (MIC) of 64 µg mL⁻¹ [1]. Against MCF-7 breast cancer cells, Sen-ZrO₂ NPs exhibited dose-dependent cytotoxicity with an IC₅₀ value of 61.44 µg mL⁻¹, representing a 2.3-fold improvement in anticancer activity relative to bare ZrO₂ nanoparticles [1]. The enhanced bioactivity is attributed to sennoside-mediated redox modulation and surface functionalization, which synergistically promote membrane disruption and reactive oxygen species (ROS) generation [1].

Nanotechnology Green synthesis Antibacterial Anticancer MCF-7 cells Staphylococcus aureus

Structural Distinction: Sennoside D as Hetero-Dianthrone versus Homo-Dianthrone Sennosides A and B

Sennoside D is a hetero-dianthrone composed of one rhein-derived anthrone moiety and one aloe-emodin-derived anthrone moiety, whereas sennoside A and sennoside B are homo-dianthrones consisting of two rhein-derived anthrone units each [1]. This structural classification has been consistently documented across multiple authoritative biochemical databases and phytochemical references [2]. The hetero-dianthrone nature of Sennoside D results in a distinct molecular composition (C₄₂H₄₀O₁₉) with different stereochemical and electronic properties compared to the homo-dianthrone sennosides A and B, which is reflected in chromatographic retention behavior during analytical separation .

Chemical structure Anthraquinone Dianthrone Hetero-dianthrone Phytochemistry

Sennoside D as System Suitability Marker in HPTLC Fingerprinting for Pharmacopoeial Quality Control

In the development of HPTLC fingerprinting methods for senna leaf and pod monographs in the European Pharmacopoeia, sennosides A and D (zones [d]) were identified as suitable markers for system suitability testing [1]. However, Sennoside D is noted as not easily obtainable as a reference substance, leading to the use of senna dry extract CRS as a cost-effective alternative in routine applications [1]. This practical procurement challenge distinguishes Sennoside D from the more readily available sennosides A and B, which are primary active constituents present in higher abundance and consequently easier to source as reference standards [1].

HPTLC Quality control Pharmacopoeia System suitability Herbal drug analysis

Estimation Methodology for Sennosides A, B, C, and D in Botanical and Formulation Matrices

A TLC-spectrophotometric and spectrocolorimetric method was developed and validated for the simultaneous estimation of sennoside A, B, C, and D in senna leaves, pods, and pharmaceutical formulations . The method achieves quantitative elution of all four sennosides from silica gel G plates following chromatographic separation, demonstrating that Sennoside D can be reliably quantified alongside the major sennosides A and B in complex botanical matrices . This method has been successfully applied to estimate sennoside D content in commercial formulations containing senna-derived ingredients .

TLC-spectrophotometry Quantitative analysis Phytochemical standardization Quality control

Sennoside D Content Relative Abundance: Minor Constituent Status in Senna Plant Material

Sennoside D is present in small concentrations relative to sennosides A and B in senna plant material (Cassia angustifolia), a finding consistently reported across phytochemical literature [1]. Sennosides A and B are the primary laxative-active constituents and together account for approximately 80% of the biological activity of senna, with relative potencies of 1 and 0.9 respectively [2]. The minor constituent status of Sennoside D has direct implications for its extraction yield, commercial availability, and cost relative to sennosides A and B [1].

Phytochemistry Natural product distribution Plant metabolite profiling Quantitative botany

Validated Research and Industrial Applications for Sennoside D (CAS 37271-17-3) Based on Evidence


Analytical Reference Standard for Pharmacopoeial Quality Control of Senna-Based Herbal Products

Sennoside D serves as an essential analytical reference standard in the quality control of senna leaves, pods, and pharmaceutical formulations. Validated TLC-spectrophotometric and spectrocolorimetric methods enable simultaneous quantification of sennoside A, B, C, and D, with Sennoside D identified as a system suitability marker in HPTLC fingerprinting methods developed for European Pharmacopoeia monograph revisions [7]. Although Sennoside D is noted as 'not easily obtainable' relative to sennoside A, its inclusion in multi-component analytical methods makes it valuable for comprehensive quality profiling and adulteration detection in commercial senna products [7].

Functional Phytochemical Capping Agent in Green Synthesis of Antibacterial and Anticancer Nanomaterials

Sennoside D demonstrates quantifiable value as a functional capping agent in the green synthesis of zirconium dioxide nanoparticles (Sen-ZrO₂ NPs). This application achieves a 4-fold enhancement in antibacterial potency against Staphylococcus aureus (MIC = 64 µg mL⁻¹) and a 2.3-fold improvement in anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 61.44 µg mL⁻¹) compared to unmodified ZrO₂ nanoparticles . The sennoside-mediated redox modulation and surface functionalization synergistically promote membrane disruption and ROS generation, establishing Sennoside D as a viable phytochemical for sustainable nanoplatform development in antimicrobial resistance and cancer research .

Chemical Marker for Botanical Authentication and Adulteration Detection in Senna-Derived Ingredients

As a hetero-dianthrone structurally distinct from the homo-dianthrone sennosides A and B, Sennoside D serves as a specific chemical marker for comprehensive botanical authentication of Cassia angustifolia-derived materials . Its minor constituent status (present in small concentrations) makes Sennoside D a more sensitive indicator for detecting adulteration or substitution than the abundant major sennosides A and B [7]. Analytical methods capable of simultaneously quantifying sennosides A, B, C, and D, such as the validated TLC-spectrophotometric approach, support the use of Sennoside D in quality assurance workflows for herbal supplement manufacturers and regulatory testing laboratories .

Phytochemical Reference for Structural and Mechanistic Studies of Anthraquinone Glycoside Bioactivity

The unique hetero-dianthrone structure of Sennoside D—composed of one rhein-derived and one aloe-emodin-derived anthrone moiety—distinguishes it from sennosides A and B (homo-dianthrones of rhein) and sennoside C (hetero-dianthrone with different stereochemistry) . This structural distinction is relevant for structure-activity relationship studies investigating the pharmacological spectrum of senna constituents beyond laxation. The compound's demonstrated utility in enhancing nanomaterial bioactivity suggests potential applications in phytochemical-mediated drug delivery and targeted therapeutic research [7]. Researchers requiring authentic Sennoside D for such studies should anticipate procurement challenges due to its documented scarcity as a reference standard .

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